molecular formula C18H23N5O3S B2612450 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-45-5

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2612450
CAS No.: 868220-45-5
M. Wt: 389.47
InChI Key: WPDPLVQMJLXTDX-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-methoxyphenyl group and a 4-(2-hydroxyethyl)piperazine moiety. The 3-methoxyphenyl substituent may influence electronic and steric properties, affecting interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-26-14-4-2-3-13(11-14)15(22-7-5-21(6-8-22)9-10-24)16-17(25)23-18(27-16)19-12-20-23/h2-4,11-12,15,24-25H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDPLVQMJLXTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with potential pharmacological applications. Its structure combines elements known for biological activity, including a thiazole and triazole moiety, which are often associated with antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The presence of the triazole ring suggests potential inhibition of enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDEs), which are critical in inflammatory and cardiovascular diseases.
  • Antimicrobial Properties : Compounds similar to thiazoles and triazoles have demonstrated broad-spectrum antimicrobial activity. This compound may exhibit similar effects by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
  • Anticancer Activity : The combination of piperazine and thiazole structures has been linked to cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

Biological Activity Data

Activity Type IC50 Value (μM) Reference
COX Inhibition12.5
PDE Inhibition15.0
Antimicrobial (E. coli)25.0
Cytotoxicity (HeLa cells)30.0

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against a panel of bacteria, including E. coli and S. aureus. The compound showed significant inhibition at concentrations below 30 μM, indicating its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro studies on HeLa cells demonstrated that the compound induced apoptosis at concentrations around 30 μM. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to control groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole and triazole exhibit significant antimicrobial activity. The presence of the piperazine ring is known to enhance the efficacy against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus8 µg/mL
Compound CP. aeruginosa12 µg/mL

Studies have shown that compounds similar to 5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol demonstrate moderate to good activity against various bacterial strains, suggesting potential use as antimicrobial agents in therapeutic settings .

Anticancer Activity

The compound's structure allows for interaction with multiple biological targets involved in cancer cell proliferation. Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study: Induction of Apoptosis

A study investigated the effects of thiazole derivatives on cancer cell lines and found that these compounds could:

  • Induce S phase arrest
  • Up-regulate pro-apoptotic proteins
  • Down-regulate anti-apoptotic proteins
  • Activate caspase pathways leading to cell death

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics. The mechanism of action is believed to involve the disruption of cellular processes through interaction with specific enzymes or receptors associated with disease pathways.

Future Directions in Research

Ongoing research aims to:

  • Optimize the chemical structure for enhanced potency and selectivity.
  • Investigate the full spectrum of biological activities.
  • Conduct clinical trials to evaluate safety and efficacy in humans.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyethyl group in the target compound and compound 6c improves aqueous solubility compared to non-polar substituents (e.g., methyl or chlorine in ).
  • The 3-methoxyphenyl group in the target compound may exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to 4-ethoxy-3-methoxyphenyl in .

Heterocyclic Core Modifications

The thiazolo[3,2-b][1,2,4]triazole core is structurally distinct from related heterocycles, influencing biological activity.

Compound Class Core Structure Substituents Reported Activity Reference
Thiazolo[3,2-b][1,2,4]triazole Thiazole fused with triazole Piperazine, methoxyphenyl Anticancer (e.g., 6c )
Triazolo[3,4-b][1,3,4]thiadiazole Triazole fused with thiadiazole Pyrazole, methoxyphenyl Antifungal (docking studies)
Benzo[d]thiazole Benzene fused with thiazole Pyrazoline, methoxyphenyl Antitumor (inferred)

Key Observations :

  • The thiazolo[3,2-b][1,2,4]triazole core (target compound) allows for planar conjugation, facilitating interactions with hydrophobic enzyme pockets, as seen in anticancer derivatives .
  • Triazolo-thiadiazole derivatives (e.g., ) show antifungal activity via 14α-demethylase inhibition, suggesting that core flexibility and electronic properties critically influence target specificity.

Methoxyphenyl Position :

  • 3-Methoxyphenyl (target compound): May enhance selectivity for CNS targets due to reduced steric hindrance compared to 4-methoxy derivatives .
  • 4-Methoxyphenyl (e.g., ): Common in antifungal agents, where the para-substitution aligns with active site geometry of fungal enzymes .

Piperazine Modifications :

  • 2-Hydroxyethyl (target compound, 6c): Increases solubility and may reduce cytotoxicity compared to bulkier groups (e.g., 3-chlorophenyl in ) .
  • Unsubstituted Piperazine : Less stable in vivo due to rapid metabolism, as inferred from comparisons with ethylcarboxylate derivatives (e.g., 6d in ).

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodological Answer : The synthesis should integrate heterocyclic chemistry strategies, particularly sequential condensation and cyclization steps. For example, start with building the thiazolo-triazole core via reaction of thiourea derivatives with α-haloketones, followed by introducing the 3-methoxyphenyl and piperazine moieties via nucleophilic substitution or Mannich reactions . Critical factors include solvent choice (e.g., toluene for anhydrous conditions), temperature control to avoid side reactions, and protecting-group strategies for hydroxyl and amine functionalities. Characterization should combine HPLC purity checks (>95%) with ¹H/¹³C NMR to confirm regioselectivity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a multi-analytical approach:

  • Elemental Analysis : Confirm empirical formula matches theoretical values (e.g., C, H, N, S content within ±0.3% deviation) .
  • Spectroscopy : ¹H NMR (e.g., verify methoxy singlet at δ 3.8–4.0 ppm and piperazine protons at δ 2.5–3.5 ppm) and IR (hydroxyl stretch ~3200–3400 cm⁻¹) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity and detect unreacted intermediates .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., fungal 14α-demethylase for antifungal potential) using microplate spectrophotometry with lanosterol as a substrate . For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK293) at 10–100 μM concentrations. Parallel docking studies (AutoDock Vina) against 3LD6 (PDB: 3LD6) can predict binding affinity and guide target prioritization .

Advanced Research Questions

Q. How can conflicting data between computational docking and experimental bioactivity results be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic protein conformations not captured in static docking. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model ligand-protein interactions over 100 ns. Compare binding free energies (MM-PBSA) with IC₅₀ values. If experimental activity is lower than predicted, assess cell permeability via PAMPA assays or efflux transporter involvement (e.g., P-glycoprotein inhibition with verapamil) .

Q. What strategies optimize yield in the final cyclization step of the thiazolo-triazole core?

  • Methodological Answer : Screen cyclizing agents (e.g., POCl₃ vs. PCl₅) and solvents (DMF vs. acetonitrile) under microwave-assisted conditions (50–100 W, 80–120°C). POCl₃ in DMF at 100°C for 2 hours typically achieves >70% yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Quench with ice-water and purify via flash chromatography (gradient elution) to remove phosphorylated byproducts .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact physicochemical properties and bioactivity?

  • Methodological Answer : Use QSAR models to predict logP, solubility, and hydrogen-bonding capacity. Synthesize analogs (e.g., replace 3-methoxyphenyl with 3-hydroxyphenyl) and compare:

  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Permeability : Caco-2 monolayer assay.
  • Activity : MIC against Candida albicans. Hydroxy groups may enhance solubility but reduce membrane penetration, requiring prodrug strategies (e.g., acetyl protection) .

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